5-Cyclopropoxy-2-(dimethylamino)isonicotinamide
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Overview
Description
5-Cyclopropoxy-2-(dimethylamino)isonicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is part of the isonicotinamide family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-(dimethylamino)isonicotinamide typically involves the reaction of isonicotinamide with cyclopropyl alcohol and dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as methanol or ethanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and safety of the product.
Chemical Reactions Analysis
5-Cyclopropoxy-2-(dimethylamino)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and acetonitrile, as well as catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Cyclopropoxy-2-(dimethylamino)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coordination compounds
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Cyclopropoxy-2-(dimethylamino)isonicotinamide can be compared with other similar compounds, such as:
Isonicotinamide: A simpler analog with similar structural features but lacking the cyclopropoxy and dimethylamino groups.
N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)isonicotinamide: A derivative with a thiazolidinone ring, known for its antimycobacterial activity.
4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with different functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(dimethylamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)10-5-8(11(12)15)9(6-13-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,15) |
InChI Key |
CQDGOOFITAWHBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
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